2-Sulfophenyl-N-tert-butylnitrone is a chemical compound with the molecular formula and a molecular weight of approximately 245.31 g/mol. This compound is part of the nitrone family, which are characterized by the presence of a nitrone functional group (). It is recognized for its significant role as a free radical trap, exhibiting properties that make it valuable in various scientific applications, particularly in the study of oxidative stress and neuroprotection.
The compound can be synthesized through various chemical methods, with its derivatives being studied extensively in scientific literature. Notably, its structural and functional properties have been explored in research focused on radical trapping and neuroprotective mechanisms.
2-Sulfophenyl-N-tert-butylnitrone is classified under the following categories:
The synthesis of 2-sulfophenyl-N-tert-butylnitrone typically involves the reaction of sulfonated phenyl compounds with tert-butyl nitrones. The general procedure includes:
The synthesis may involve steps such as:
The molecular structure of 2-sulfophenyl-N-tert-butylnitrone features:
CC(C)(C)N1=C(C=C(C=C1)S(=O)(=O)O)O
ZBAVKXJZVYJHGH-UHFFFAOYSA-N
2-Sulfophenyl-N-tert-butylnitrone participates in several important chemical reactions:
The compound's ability to trap radicals is quantified using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, which allows for the detection and analysis of radical species formed during reactions.
The mechanism by which 2-sulfophenyl-N-tert-butylnitrone exerts its effects involves:
Research indicates that derivatives of this compound exhibit varying degrees of neuroprotective effects depending on their substituents and structural features.
These properties highlight the compound's versatility in various solvents, making it suitable for different experimental conditions.
2-Sulfophenyl-N-tert-butylnitrone has numerous scientific uses, including:
This compound's unique structure and properties make it a valuable tool in biochemical research, particularly in studies related to oxidative stress and cellular protection mechanisms.
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2